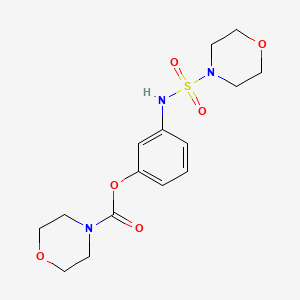

3-(Morpholine-4-sulfonamido)phenyl morpholine-4-carboxylate

Description

3-(Morpholine-4-sulfonamido)phenyl morpholine-4-carboxylate is a bifunctional compound featuring a morpholine-4-carboxylate ester linked to a phenyl ring substituted with a morpholine-4-sulfonamido group. This structural motif is designed to enhance interactions with biological targets, particularly enzymes or receptors requiring dual hydrogen-bonding or hydrophobic interactions.

Properties

IUPAC Name |

[3-(morpholin-4-ylsulfonylamino)phenyl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6S/c19-15(17-4-8-22-9-5-17)24-14-3-1-2-13(12-14)16-25(20,21)18-6-10-23-11-7-18/h1-3,12,16H,4-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBOQZGZJFWGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC=CC(=C2)NS(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholine-4-sulfonamido)phenyl morpholine-4-carboxylate typically involves multiple steps, starting with the preparation of morpholine derivatives. One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholine-4-sulfonamido)phenyl morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonamide groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or carboxylate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

3-(Morpholine-4-sulfonamido)phenyl morpholine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Morpholine-4-sulfonamido)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The morpholine rings contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

3-(2-Amino-6-phenylpyrimidin-4-yl)phenyl morpholine-4-carboxylate

- Structure: Replaces the sulfonamido group with a 2-amino-6-phenylpyrimidine moiety.

- Biological Activity: Dual adenosine A1/A2A receptor antagonist with Ki values of 2.65 nM (A1) and 3.50 nM (A2A) .

- Physicochemical Properties :

- Advantages : High receptor affinity and dual-target activity.

- Limitations : May require optimization of solubility and metabolic stability due to pyrimidine’s polar nature .

[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate (CAS 637748-17-5)

- Structure : Chromen-4-one core substituted with 4-chlorophenyl and trifluoromethyl groups.

- Physicochemical Properties :

- Applications: Likely explored for anti-inflammatory or anticancer activity due to chromenone’s prevalence in such studies.

- Key Difference: The chromenone scaffold enhances π-π stacking but reduces conformational flexibility compared to the phenyl-sulfonamido group .

3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate

- Structure: Pyrano-pyrazole core with tert-butyl and cyano substituents.

- Physicochemical Properties: Molecular weight: 423.47 g/mol .

- Applications : Likely investigated as kinase inhibitors or antimicrobial agents due to pyrazole’s prevalence in such contexts.

Comparative Data Table

Key Research Findings and Trends

- Structural Impact on Activity: Sulfonamido vs. Pyrimidine: Sulfonamido groups (as in the target compound) may improve metabolic stability compared to pyrimidines but reduce solubility due to increased hydrophobicity . Chromenone vs.

- Synthetic Challenges :

- Therapeutic Potential: Dual-target compounds (e.g., adenosine A1/A2A antagonists) show promise in neurological disorders but require balancing potency and pharmacokinetics .

Biological Activity

3-(Morpholine-4-sulfonamido)phenyl morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented with the following molecular characteristics:

| Property | Details |

|---|---|

| CAS Number | [insert CAS number] |

| Molecular Formula | CHNOS |

| Molecular Weight | [insert molecular weight] |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been investigated for its ability to inhibit specific enzyme activities, particularly in the context of cancer and inflammatory diseases.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various nucleotide triphosphate diphosphohydrolases (NTPDases), which play crucial roles in purinergic signaling. For instance, one study reported that derivatives of sulfonamide compounds exhibited significant inhibition of h-NTPDase1 with IC values ranging from 0.27 μM to 17.49 μM, demonstrating its potential as a therapeutic agent against diseases where purinergic signaling is dysregulated .

Antimicrobial Activity

In vitro studies have shown that compounds similar to this compound exhibit antimicrobial properties. For example, hybrids incorporating sulfonamide structures have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 15 mm to 29 mm depending on the specific structure .

Anticancer Properties

The compound’s potential anticancer effects have been explored through various assays. Case studies have indicated that certain morpholine derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, compounds with similar morpholine structures have shown promising results in inhibiting tumor growth in animal models .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be significantly influenced by its structural components. Variations in the sulfonamide and carboxylate moieties can lead to substantial changes in biological activity.

| Compound Variant | IC (μM) | Biological Activity |

|---|---|---|

| Compound A | 0.27 ± 0.08 | Selective inhibitor of h-NTPDase1 |

| Compound B | 2.88 ± 0.13 | Inhibitor of h-NTPDase2 |

| Compound C | 17.49 ± 1.23 | Inhibitor of h-NTPDase3 |

Case Studies

- Inhibition of NTPDases : A systematic SAR study revealed that modifications to the morpholine ring led to enhanced inhibition profiles against h-NTPDases, suggesting that specific substitutions could optimize therapeutic efficacy .

- Antimicrobial Evaluation : In a comparative study, derivatives were tested against various bacterial strains, showing significant antibacterial activity correlated with structural variations .

Q & A

Basic: What synthetic strategies are effective for introducing both morpholine-4-sulfonamido and morpholine-4-carboxylate groups onto a phenyl ring?

Answer:

A stepwise approach is typically employed:

- Sulfonamido Installation: React 3-aminophenol with morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or EtN) to form the sulfonamide linkage. This method parallels protocols for related sulfonamide derivatives, where stoichiometric control and inert atmospheres minimize side reactions .

- Carboxylate Introduction: Use morpholine-4-carbonyl chloride or activated esters (e.g., NHS esters) to acylate the phenolic oxygen. Tert-butyl protecting groups (e.g., tert-butyl morpholine-4-carboxylate) are often employed to prevent undesired side reactions during sulfonamide formation, followed by deprotection under acidic conditions (e.g., TFA) .

Key Considerations:

- Monitor reaction progress via H NMR for amine/carboxylate coupling efficiency.

- Purify intermediates using column chromatography (silica gel, eluent: EtOAc/hexane gradients) .

Basic: How can the purity and identity of 3-(Morpholine-4-sulfonamido)phenyl morpholine-4-carboxylate be validated?

Answer:

- Chromatography: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .

- Spectroscopy: Confirm structure via H/C NMR (e.g., morpholine ring protons at δ 3.6–3.8 ppm; aromatic protons at δ 6.8–7.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Elemental Analysis: Match experimental C/H/N/S percentages to theoretical values (deviation <0.4%) .

Advanced: How do competing reaction pathways (e.g., sulfonamide vs. ester hydrolysis) impact yield, and how can they be mitigated?

Answer:

- Competing Hydrolysis: The morpholine-4-carboxylate ester is prone to hydrolysis under basic or aqueous conditions. To suppress this:

- Kinetic Monitoring: Track reaction progress via LC-MS to identify intermediates and optimize quenching times.

Case Study:

In analogous systems, tert-butyl protection improved carboxylate stability, yielding >80% final product after deprotection, compared to <50% without protection .

Advanced: How can crystallography resolve ambiguities in regiochemistry or stereochemistry for this compound?

Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: DCM/hexane) and collect data using a diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL, focusing on morpholine ring puckering (Cremer-Pople parameters) and sulfonamide torsion angles .

- ORTEP Visualization: Generate thermal ellipsoid plots to assess conformational flexibility and validate bond lengths/angles (e.g., S-N bond: ~1.63 Å; C-O ester: ~1.34 Å) .

Example:

For morpholine derivatives, Cremer-Pople puckering coordinates (e.g., Å) quantify nonplanarity, critical for understanding steric interactions in biological targets .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?

Answer:

- Dynamic Effects: Solution-phase NMR may average conformers, while X-ray captures static solid-state structures. Use variable-temperature NMR to detect conformational exchange (e.g., coalescence temperatures for morpholine ring protons) .

- DFT Calculations: Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G*) to identify dominant conformers .

Case Study:

Discrepancies in H NMR shifts for morpholine protons (δ 3.6 vs. 3.8 ppm) were resolved via NOESY, revealing axial-equatorial proton coupling differences in solution .

Advanced: What computational methods predict the bioactivity of this compound, given its dual sulfonamido/carboxylate motifs?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with targets like carbonic anhydrase or kinase domains, leveraging sulfonamide’s Zn-binding capability and carboxylate’s hydrogen-bonding potential .

- QSAR Modeling: Correlate electronic parameters (e.g., Hammett σ for substituents) with inhibitory activity in enzyme assays .

Data-Driven Insight:

Morpholine sulfonamides exhibit IC values <1 µM against kinases due to sulfonamide-Zn chelation, while carboxylates enhance solubility and membrane permeability .

Advanced: How does the morpholine ring’s puckering influence molecular recognition in protein binding?

Answer:

- Conformational Analysis: Use X-ray data to calculate Cremer-Pople parameters (, θ, φ), showing chair (θ ~0°) vs. twist-boat (θ ~90°) conformations. Chair conformers dominate in protein pockets due to lower steric strain .

- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess conformational stability in aqueous vs. binding-site environments .

Example:

In a related kinase inhibitor, chair-configured morpholine rings improved binding affinity (ΔG = −9.2 kcal/mol) by aligning with hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.